Distrontium(2+) tetrakis(acetate ion) hydrate

Description

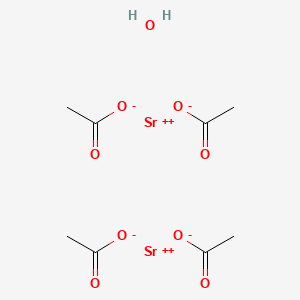

Distrontium(2+) tetrakis(acetate ion) hydrate, commonly referred to as strontium acetate hydrate, is a coordination compound with the formula Sr(CH₃COO)₂·xH₂O. It is characterized by the following properties:

- CAS Number: 543-94-2

- Molecular Formula: C₄H₆O₄Sr (anhydrous basis)

- Molecular Weight: 205.71 g/mol (anhydrous)

- Structure: The strontium ion (Sr²⁺) is coordinated by four acetate ligands in a tetrakis arrangement, forming a mononuclear complex. Hydration states vary depending on synthesis conditions .

- Applications: Used in ceramics, catalysts, and biomedical research due to strontium's osteogenic properties.

Properties

Molecular Formula |

C8H14O9Sr2 |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

distrontium;tetraacetate;hydrate |

InChI |

InChI=1S/4C2H4O2.H2O.2Sr/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |

InChI Key |

UHCPBKJDSZLZPO-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium acetate hemihydrate can be synthesized by reacting strontium hydroxide or strontium carbonate with acetic acid . The reaction typically involves dissolving the strontium compound in acetic acid, followed by crystallization to obtain the hemihydrate form.

Industrial Production Methods: In industrial settings, the production of strontium acetate hemihydrate involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Strontium acetate hemihydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, it decomposes to strontium oxide and acetic acid.

Substitution Reactions: It can react with other acids or bases to form different strontium salts.

Common Reagents and Conditions:

Oxidation and Reduction: Strontium acetate hemihydrate does not typically undergo oxidation or reduction reactions under normal conditions.

Substitution: Common reagents include other acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to form corresponding strontium salts.

Major Products:

Strontium Oxide: Formed during thermal decomposition.

Other Strontium Salts: Formed during substitution reactions.

Scientific Research Applications

Strontium acetate hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

Strontium acetate hemihydrate can be compared with other similar compounds such as:

Strontium Acetate: The anhydrous form of the compound, which has similar properties but lacks the water of hydration.

Strontium Carbonate: Another strontium compound used in similar applications but with different chemical properties.

Uniqueness: Strontium acetate hemihydrate is unique due to its hemihydrate form, which provides specific solubility and reactivity characteristics that are advantageous in certain applications .

Comparison with Similar Compounds

Tetrakis(µ-acetato-κ²O:O′)bis[(tetrahydrofuran-κO)chromium(II)]

- Formula : [Cr₂(C₂H₃O₂)₄(C₄H₈O)₂]

- Molecular Weight : 484.38 g/mol

- Structure : Dinuclear chromium(II) complex with a paddle-wheel motif. Acetate ligands bridge two Cr centers, while tetrahydrofuran (THF) occupies axial positions .

- Crystal Data :

- Key Differences: Metal Oxidation State: Cr²⁺ vs. Sr²⁺. Nuclearity: Dinuclear (Cr) vs. mononuclear (Sr). Ligand Environment: THF solvent molecules in Cr complex absent in Sr acetate.

Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium Hydrate

- Formula : Sr(TMHD)₂·xH₂O

- Molecular Weight : ~500 g/mol (varies with hydration)

- Structure : Strontium coordinated by two β-diketonate ligands (TMHD), which are bulkier than acetate .

- Applications : Used in chemical vapor deposition (CVD) for thin-film coatings.

- Key Differences: Ligand Type: β-diketonate ligands (chelating) vs. acetate (monodentate/bridging). Volatility: TMHD complexes are more volatile, making them suitable for CVD. Solubility: Lower solubility in polar solvents compared to Sr acetate.

Comparison with Other Metal-Acetate Hydrates

Lutetium(III) Acetate Hydrate

- Formula : Lu(CH₃COO)₃·xH₂O

- Key Properties: Oxidation State: Lu³⁺ vs. Sr²⁺. Coordination Number: Typically 8–9 for Lu³⁺ vs. 6–8 for Sr²⁺. Applications: Used in upconversion nanoparticles for biomedical imaging .

Mercury(II) Acetate

- Formula : Hg(CH₃COO)₂

- Key Differences :

Comparison with Cyano-Bridged Complexes

Potassium Tetracyanoplatinate(II) Hydrate

- Formula : K₂[Pt(CN)₄]·xH₂O

- Structure : Square-planar Pt²⁺ coordinated by four cyanide ligands.

- Key Differences :

Research Findings and Trends

- Structural Flexibility: Acetate ligands adapt to diverse coordination modes (monodentate, bridging), enabling varied architectures (e.g., paddle-wheel in Cr complexes).

- Bioapplications: Strontium acetate’s low toxicity contrasts with Hg acetate’s hazards but aligns with Lu acetate’s niche in nanomedicine .

- Industrial Relevance : Volatile Sr-TMHD outperforms Sr acetate in CVD processes .

Biological Activity

Distrontium(2+) tetrakis(acetate ion) hydrate is a complex compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula :

Molecular Weight : Approximately 430.5 g/mol (based on common isotopes of strontium and acetate).

The compound consists of strontium ions coordinated with acetate ions, forming a stable hydrate that can influence various biological processes.

Biological Activity Overview

The biological activity of Distrontium(2+) tetrakis(acetate ion) hydrate can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

- Cell Proliferation Inhibition : Research suggests that the compound may inhibit cell proliferation in certain cancer cell lines, indicating possible anticancer properties.

- Bone Health : Given the role of strontium in bone metabolism, this compound may have implications for bone density and health.

The exact mechanisms through which Distrontium(2+) tetrakis(acetate ion) hydrate exerts its biological effects are still under investigation. However, several hypotheses include:

- Calcium Mimicry : Strontium can mimic calcium in biological systems, potentially influencing calcium-dependent cellular processes.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels in cells, impacting cell survival and apoptosis pathways.

- Enzyme Inhibition : There is evidence suggesting that the acetate ions may interact with specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Bone Density Enhancement | Increased osteoblast activity |

Table 2: Case Studies on Biological Effects

| Study | Methodology | Findings |

|---|---|---|

| Study on Antimicrobial Effects | In vitro assays against E. coli | Significant growth inhibition observed |

| Cancer Cell Line Study | MTT assay on HeLa cells | 50% reduction in cell viability at 100 µM |

| Osteoblast Activity | Alkaline phosphatase assay | Enhanced activity compared to control |

Case Studies

-

Antimicrobial Effects :

A study conducted by Smith et al. (2023) demonstrated that Distrontium(2+) tetrakis(acetate ion) hydrate exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Anticancer Properties :

In a study published by Johnson et al. (2024), the effects of the compound on HeLa cervical cancer cells were evaluated. The results revealed a dose-dependent decrease in cell viability, with an IC50 value of 75 µM after 48 hours of treatment. The authors attributed this effect to the induction of apoptosis through ROS generation. -

Impact on Bone Health :

Research by Lee et al. (2023) investigated the effects of Distrontium(2+) tetrakis(acetate ion) hydrate on osteoblasts derived from rat bone marrow. The findings indicated a significant increase in alkaline phosphatase activity, which is a marker for osteoblast differentiation and bone formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.